molecular formula C12H14N2O3S B14924860 (2Z)-2-[(3,5-dimethoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

(2Z)-2-[(3,5-dimethoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Cat. No.: B14924860
M. Wt: 266.32 g/mol
InChI Key: ZHUASUDSZKAVOO-UHFFFAOYSA-N
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Description

(2Z)-2-[(3,5-dimethoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a 3,5-dimethoxyphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,5-dimethoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dimethoxyaniline with 3-methyl-4-thiazolidinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imino linkage .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,5-dimethoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2Z)-2-[(3,5-dimethoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,5-dimethoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the thiazolidinone core can interact with various enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(3,4-dimethoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
  • (2Z)-2-[(3,5-dimethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one
  • (2Z)-2-[(3,5-dimethoxyphenyl)imino]-3-methyl-1,3-oxazolidin-4-one

Uniqueness

(2Z)-2-[(3,5-dimethoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is unique due to the presence of the 3,5-dimethoxyphenyl imino group, which imparts specific electronic and steric properties to the molecule. This makes it distinct from other similar compounds and can influence its reactivity and biological activity .

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H14N2O3S/c1-14-11(15)7-18-12(14)13-8-4-9(16-2)6-10(5-8)17-3/h4-6H,7H2,1-3H3

InChI Key

ZHUASUDSZKAVOO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CSC1=NC2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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